propyl 4-({8-[(diethylamino)methyl]-7-hydroxy-2-methyl-4-oxo-4H-chromen-3-yl}oxy)benzoate
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Overview
Description
Propyl 4-({8-[(diethylamino)methyl]-7-hydroxy-2-methyl-4-oxo-4H-chromen-3-yl}oxy)benzoate is a synthetic organic compound that belongs to the class of chromen-4-one derivatives This compound is characterized by its complex structure, which includes a chromen-4-one core, a benzoate ester, and a diethylamino group
Mechanism of Action
Target of Action
It’s known that coumarin derivatives, which this compound is a part of, have been intensively screened for different biological properties . They have been tested for anti-HIV, anticancer, anti-microbial, anti-tumor, antioxidant, anti-Alzheimer, anti-tuberculosis, anti-platelet activity, COX inhibitors, anti-inflammatory, anti-asthmatic, anti-viral and DNA gyrase inhibitors . Therefore, it’s plausible that this compound may interact with similar targets.
Mode of Action
For instance, some coumarin derivatives have been found to inhibit DNA gyrase, a type of enzyme that introduces supercoiling into DNA . This can interfere with DNA replication and transcription, leading to cell death.
Biochemical Pathways
For instance, the inhibition of DNA gyrase can affect the DNA replication and transcription pathways .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of propyl 4-({8-[(diethylamino)methyl]-7-hydroxy-2-methyl-4-oxo-4H-chromen-3-yl}oxy)benzoate typically involves multiple steps:
Formation of the Chromen-4-one Core: The chromen-4-one core can be synthesized through the Pechmann condensation reaction, which involves the reaction of a phenol with a β-keto ester in the presence of an acid catalyst.
Introduction of the Diethylamino Group: The diethylamino group can be introduced via a Mannich reaction, where the chromen-4-one intermediate is reacted with formaldehyde and diethylamine.
Esterification: The final step involves the esterification of the chromen-4-one derivative with propyl 4-hydroxybenzoate under acidic conditions to form the target compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy group, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic substitution reactions often involve reagents like halogens or nitrating agents under acidic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted chromen-4-one derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to its chromophore properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific optical properties.
Comparison with Similar Compounds
Propyl 4-({8-[(diethylamino)methyl]-7-hydroxy-2-methyl-4-oxo-4H-chromen-3-yl}oxy)benzoate can be compared with other chromen-4-one derivatives, such as:
Warfarin: An anticoagulant with a similar chromen-4-one core but different substituents.
Dicoumarol: Another anticoagulant with a similar structure.
Coumarin: A naturally occurring compound with a simpler structure.
The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
propyl 4-[8-(diethylaminomethyl)-7-hydroxy-2-methyl-4-oxochromen-3-yl]oxybenzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29NO6/c1-5-14-30-25(29)17-8-10-18(11-9-17)32-23-16(4)31-24-19(22(23)28)12-13-21(27)20(24)15-26(6-2)7-3/h8-13,27H,5-7,14-15H2,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNFNYEMAXLJBMX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC(=O)C1=CC=C(C=C1)OC2=C(OC3=C(C2=O)C=CC(=C3CN(CC)CC)O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29NO6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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